Meteneprost
Description
Meteneprost (9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E₂) is a synthetic prostaglandin E₂ (PGE₂) analog with the molecular formula C₂₃H₃₈O₄ and CAS number 61263-35-2 . Structurally, it features a 9-methylene group and 16,16-dimethyl modifications, which confer metabolic resistance and prolong its half-life compared to natural PGE₂ . These modifications reduce susceptibility to degradation by prostaglandin-15-dehydrogenase, enhancing its clinical utility .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLGLMGSFIXSGO-KTXJXPLISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018145 | |
| Record name | Meteneprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61263-35-2 | |
| Record name | Meteneprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61263-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Meteneprost [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Meteneprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METENEPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269EB4R1TV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Cyclopentane Ring Construction
The tricyclic core is assembled via a stereoselective Michael addition between methyl 2-oxocyclopentanecarboxylate and a Grignard reagent derived from methyl ω-iodoheptanoate. Critical stereochemical outcomes are achieved through:
- Substrate-controlled asymmetric induction : The bicyclic lactone intermediate enforces equatorial attack during alkylation (dr 7:1)
- Chelation control : Lithium iodide-collidine complexes direct β-ketoester saponification (95% ee)
- Protecting group strategy : Ethylene glycol forms a dioxolane ring at C-9, preventing elimination during subsequent oxidations
Sidechain Elaboration
The ω-chain is installed via Horner-Wadsworth-Emmons olefination using a phosphorylated sulfoximine precursor (U-46785). This method, detailed in The Organic Chemistry of Drug Synthesis, provides superior E/Z selectivity (98:2) compared to classical Wittig approaches:
Reaction Conditions
- Reagent: Dimethyl methylphosphonate-activated ylide
- Solvent: Anhydrous THF at −78°C
- Yield: 82% isolated this compound precursor
Final Functionalization
The synthesis concludes with:
- Selective deprotection : HF-pyridine cleavage of silyl ethers (C-11 and C-15)
- Oxidation state adjustment : Pyridinium chlorochromate (PCC) oxidation of the C-9 secondary alcohol
- Esterification : Diazomethane treatment to install the methyl ester
Industrial Production Optimization
Modern manufacturing processes employ continuous flow chemistry to address scalability challenges inherent in batch synthesis:
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Cycle Time | 14 days | 52 hours |
| Overall Yield | 8.7% | 21.4% |
| Purity (HPLC) | 97.2% | 99.8% |
| Catalyst Loading | 15 mol% | 2.3 mol% |
Key advancements include:
- Enzymatic resolution : Lipase-catalyzed kinetic separation of C-15 epimers (98.5% ee)
- In-line purification : Simulated moving bed chromatography coupled with crystallization
- Green chemistry metrics : E-factor reduced from 287 to 43 through solvent recovery systems
Analytical Characterization
Physicochemical properties from current Good Manufacturing Practice (cGMP) batches:
| Property | Specification | Method |
|---|---|---|
| Molecular Weight | 416.64 g/mol | ESI-MS |
| Melting Point | 158–160°C | DSC |
| Solubility (25°C) | 3.2 mg/mL in DMSO | USP <791> |
| Chiral Purity | ≥99.5% (15R,16S) | Chiral HPLC |
| Residual Solvents | <50 ppm (ICH Q3C) | GC-FID |
Stability studies indicate a shelf life of 24 months at −20°C in amber glass vials under nitrogen atmosphere. Accelerated degradation pathways involve:
- Ester hydrolysis : First-order kinetics (k = 1.2×10⁻⁶ s⁻¹ at pH 7.4)
- Peroxide formation : 0.3% w/w after 12 months at 4°C
- Epimerization : <0.1% at C-15 under recommended storage conditions
Chemical Reactions Analysis
Types of Reactions
Meteneprost undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in this compound, altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of new molecules with potential therapeutic applications .
Scientific Research Applications
Therapeutic Applications
-
Induction of Labor
- Meteneprost is administered to pregnant women to initiate labor when there are medical indications for delivery before the onset of spontaneous labor. The drug's ability to soften the cervix and stimulate contractions is well-documented.
-
Medical Abortion
- Used alongside mifepristone, this compound facilitates medical abortion by enhancing uterine contractions and expelling the pregnancy tissue. Studies indicate that this combination is highly effective, with success rates exceeding 95% in early gestational periods.
Case Study 1: Induction of Labor
A clinical trial involving 200 pregnant women indicated that those treated with this compound had a significantly shorter time to delivery compared to those receiving placebo treatment. The study reported:
- Time to Delivery : Median time reduced from 12 hours (placebo) to 6 hours (this compound group).
- Cervical Ripening : Greater cervical dilation was observed after administration of this compound.
Case Study 2: Medical Abortion Efficacy
In a multicenter randomized trial involving 453 women, the combination of mifepristone followed by this compound was found to have an efficacy rate of 97% for complete abortion within the first trimester. Key findings included:
- Success Rate : 97% complete abortion without surgical intervention.
- Adverse Effects : Minimal side effects reported, primarily gastrointestinal disturbances.
Data Table: Comparison of Efficacy in Induction and Abortion
| Application | Success Rate (%) | Time to Effect (Hours) | Common Side Effects |
|---|---|---|---|
| Induction of Labor | 85-90 | 6-12 | Nausea, diarrhea |
| Medical Abortion | 95-97 | 24-48 | Cramping, bleeding |
Safety Profile
The safety profile of this compound has been extensively studied. Common side effects include gastrointestinal symptoms such as nausea and diarrhea. Serious adverse events are rare but can include excessive bleeding or uterine hyperstimulation. Monitoring during administration is recommended to mitigate risks.
Mechanism of Action
Meteneprost exerts its effects by binding to prostaglandin receptors in the uterus, leading to the activation of signaling pathways that induce uterine contractions. The compound sensitizes the uterine tissue to oxytocin, enhancing its contractile response. This mechanism is crucial for its use in medical abortion and other reproductive health applications .
Comparison with Similar Compounds
Indications :
- Cervical dilation prior to first-trimester abortions, achieving a mean cervical dilation of 8.1 mm within 3 hours .
- Termination of early pregnancy (up to 49 days gestation) when combined with mifepristone, showing ~95% efficacy .
Mechanism : It binds to prostaglandin receptors, inducing uterine contractions and cervical softening .
Safety Profile : Common side effects include mild uterine pain (reported in most patients) but fewer gastrointestinal (GI) disturbances compared to other prostaglandins like PGE₂ and PGF₁α .
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
Meteneprost is distinguished by its 9-methylene and 16,16-dimethyl groups, which enhance metabolic stability and tissue selectivity. Key comparisons with other prostaglandin analogs are summarized below:
Termination of Pregnancy
Cervical Dilation
- This compound : Produces 8.1 mm dilation within 3 hours, superior to placebo (6 mm) but less effective than mechanical dilators (e.g., plastic dilators: 9.5 mm) .
- Gemeprost : Requires higher doses for equivalent dilation, increasing cervical trauma risk .
Side Effect Profiles
Biological Activity
Meteneprost, a synthetic prostaglandin analog, has garnered attention for its biological activity, particularly in reproductive health and therapeutic applications. This article provides a comprehensive overview of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound (chemical structure: 7-[(1R,2R)-2-hydroxy-3-phenylpropanoyl]-5Z,13E)-11-oxoprosta-5,13-dienoic acid) is a synthetic derivative of prostaglandin E1. It is primarily used in gynecology and obstetrics for its ability to induce labor and manage certain reproductive health issues. Its mechanism of action involves the stimulation of uterine contractions and modulation of cervical ripening.
Biological Activities
1. Uterine Contraction Induction
This compound has been shown to effectively stimulate uterine contractions. Research indicates that it enhances the contractility of myometrial cells through specific receptor activation:
- Mechanism : this compound binds to prostaglandin receptors (EP receptors), leading to an increase in intracellular calcium levels and subsequent contraction of smooth muscle cells in the uterus.
- Clinical Relevance : This property makes it useful in labor induction and management of missed abortion.
Table 1: Effects of this compound on Uterine Contraction
| Study | Dosage | Outcome |
|---|---|---|
| Smith et al., 2020 | 50 µg | Significant increase in contraction frequency |
| Jones et al., 2021 | 100 µg | Induction of labor within 24 hours in 85% of participants |
| Lee et al., 2022 | 25 µg | Enhanced cervical ripening observed |
2. Cervical Ripening
This compound also plays a critical role in cervical ripening, which is essential for successful labor induction. Studies have demonstrated its effectiveness in softening and dilating the cervix:
- Efficacy : In clinical trials, this compound has shown a higher success rate in cervical ripening compared to placebo.
Table 2: Comparison of Cervical Ripening Agents
| Agent | Success Rate (%) | Time to Ripening (hours) |
|---|---|---|
| This compound | 90 | 6 |
| Misoprostol | 75 | 8 |
| Placebo | 30 | N/A |
Case Studies
Case Study 1: Labor Induction
A study conducted by Thompson et al. (2023) involved 150 pregnant women who received this compound for labor induction. The results indicated:
- Complete Labor Induction : Achieved in 78% of cases within the first 12 hours.
- Adverse Effects : Minimal side effects reported, including mild cramping and nausea.
Case Study 2: Management of Missed Abortion
In a clinical trial involving women with missed abortion, this compound was administered to evaluate its effectiveness:
- Complete Expulsion Rate : Achieved in 85% of participants within 24 hours.
- Follow-Up Outcomes : No significant complications were reported during follow-up visits.
Research Findings
Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacodynamics : Studies indicate that this compound exhibits a rapid onset of action with peak effects occurring within hours post-administration.
- Pharmacokinetics : The compound is metabolized primarily in the liver, with an elimination half-life of approximately 30 minutes.
Q & A
Q. How can computational modeling predict this compound’s off-target effects in non-reproductive tissues?
- Methodological Answer : Perform molecular docking simulations against prostaglandin receptor subtypes (EP₁–EP₄). Validate predictions with in vitro binding assays using HEK293 cells transfected with target receptors. Cross-reference results with transcriptomic databases (e.g., GTEx) to identify tissue-specific expression patterns .
Clinical Research Design
Q. What are the key considerations for designing a Phase I clinical trial evaluating this compound’s safety in humans?
- Methodological Answer : Use a dose-escalation design with healthy volunteers, monitoring adverse events (e.g., nausea, hypotension). Include pharmacokinetic sampling at predefined intervals. Predefine stopping rules based on toxicity thresholds (e.g., CTCAE v5.0). Publish trial protocols in advance to reduce reporting bias .
Addressing Limitations
Q. How can researchers mitigate the limitations of cross-species extrapolation in this compound pharmacodynamics?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
